molecular formula C17H18N2O4 B4051742 N-(2-butoxyphenyl)-2-nitrobenzamide

N-(2-butoxyphenyl)-2-nitrobenzamide

Cat. No.: B4051742
M. Wt: 314.34 g/mol
InChI Key: DYWKHIPBIRGOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Butoxyphenyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-butoxyphenyl substituent attached to the amide nitrogen of 2-nitrobenzamide. The 2-butoxyphenyl group likely enhances solubility in organic solvents compared to non-alkoxy-substituted analogs due to its ether oxygen and hydrophobic butyl chain .

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-3-12-23-16-11-7-5-9-14(16)18-17(20)13-8-4-6-10-15(13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWKHIPBIRGOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the nitration of 2-butoxyaniline to form 2-butoxy-5-nitroaniline, followed by acylation with benzoyl chloride to yield the desired product. The reaction conditions often require the use of strong acids, such as sulfuric acid, for the nitration step, and a base, such as pyridine, for the acylation step.

Industrial Production Methods

Industrial production of N-(2-butoxyphenyl)-2-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation to form quinone derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: Formation of N-(2-butoxyphenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N-(2-butoxyphenyl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. In antifibrotic applications, it has been shown to inhibit the activity of enzymes involved in the synthesis of extracellular matrix proteins, thereby reducing fibrosis . The compound may also interact with signaling pathways that regulate cellular proliferation and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Key properties influenced by substituents:

Compound Melting Point (°C) Solubility (Polarity) λmax (nm)
N-(Furan-2-ylmethyl)-2-nitrobenzamide 62–64 Moderate (EA/PE) Not reported
N-(5-Ethyl-thiadiazol-2-yl)-2-nitrobenzamide Not reported Ethanol-soluble 282
N-(3-Chloro-4-methoxyphenyl)-2-nitrobenzamide Not reported Chloroform-soluble Not reported

The 2-butoxyphenyl group is expected to increase lipophilicity (logP) compared to furan or pyridinyl derivatives, favoring membrane permeability in biological contexts .

Analytical Characterization

  • NMR Spectroscopy :

    • N-(Furan-2-ylmethyl)-2-nitrobenzamide : Distinct aromatic protons at δ 7.50–8.11 ppm and furan protons at δ 6.25–7.50 ppm .
    • JSF-2175 : Pyridinylmethyl protons resonate at δ 4.96 ppm .
    • The 2-butoxyphenyl group would show characteristic signals for butoxy (δ 1.0–1.5 ppm for CH3, δ 3.4–3.6 ppm for OCH2) .
  • Mass Spectrometry :

    • N-(Thiadiazol-2-yl)-2-nitrobenzamide : ESI-HRMS confirms [M+H]<sup>+</sup> at m/z 279.140 .
    • JSF-2172 : LC-MS [M+H]<sup>+</sup> at m/z 272.3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-butoxyphenyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-butoxyphenyl)-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.